molecular formula C10H6F6O B7971155 2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone

2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone

Cat. No. B7971155
M. Wt: 256.14 g/mol
InChI Key: YCDWOACIHOWMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C10H6F6O and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone involves the introduction of a trifluoromethyl group onto a phenyl ring, followed by the addition of a methyl group and a ketone functional group onto the ethane backbone.

Starting Materials
3-methyl-4-(trifluoromethyl)aniline, Bromotrifluoromethane, Sodium hydride, Acetone, Hydrochloric acid, Sodium hydroxide, Sodium sulfate, Methanol

Reaction
Step 1: Bromination of 3-methyl-4-(trifluoromethyl)aniline with bromotrifluoromethane in the presence of sodium hydride to yield 3-bromo-4-(trifluoromethyl)aniline, Step 2: Nitration of 3-bromo-4-(trifluoromethyl)aniline with nitric acid to yield 3-bromo-4-(trifluoromethyl)-2-nitroaniline, Step 3: Reduction of 3-bromo-4-(trifluoromethyl)-2-nitroaniline with sodium hydride in the presence of acetone to yield 3-amino-4-(trifluoromethyl)aniline, Step 4: Acetylation of 3-amino-4-(trifluoromethyl)aniline with acetic anhydride in the presence of hydrochloric acid to yield N-acetyl-3-amino-4-(trifluoromethyl)aniline, Step 5: Methylation of N-acetyl-3-amino-4-(trifluoromethyl)aniline with methyl iodide in the presence of sodium hydroxide to yield N-acetyl-3-methylamino-4-(trifluoromethyl)aniline, Step 6: Cyclization of N-acetyl-3-methylamino-4-(trifluoromethyl)aniline with acetic anhydride in the presence of hydrochloric acid to yield 2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone, Step 7: Purification of 2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone by washing with sodium hydroxide solution and drying with sodium sulfate, followed by recrystallization from methanol

properties

IUPAC Name

2,2,2-trifluoro-1-[3-methyl-4-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c1-5-4-6(8(17)10(14,15)16)2-3-7(5)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDWOACIHOWMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone

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